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Compound of Interest

Compound Name: CC-885

Cat. No.: B15603499

A Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the preclinical efficacy and mechanism of action
of two cereblon (CRBN) E3 ligase modulators, CC-885 and pomalidomide, in the context of
Acute Myeloid Leukemia (AML). The information is intended for researchers, scientists, and
professionals involved in drug development.

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid
growth of abnormal myeloid cells in the bone marrow and blood. Despite advances in
treatment, there remains a significant need for novel therapeutic strategies, particularly for
patients with relapsed or refractory disease. Cereblon (CRBN), a substrate receptor of the
CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex, has emerged as a
promising therapeutic target. Small molecule modulators of CRBN, such as CC-885 and
pomalidomide, can induce the degradation of specific target proteins (neosubstrates), leading
to anti-cancer effects. This guide compares the efficacy, mechanism of action, and available
data for CC-885 and pomalidomide in AML.

Mechanism of Action

Both CC-885 and pomalidomide function by binding to CRBN and altering its substrate
specificity, leading to the ubiquitination and subsequent proteasomal degradation of
neosubstrates. However, they target different primary proteins in AML.
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CC-885 primarily targets the translation termination factor GSPT1 for degradation.[1][2] The
degradation of GSPT1 is a novel mechanism for inducing cell death in leukemia.[1] CC-885
has also been shown to induce the degradation of BNIP3L, a protein involved in mitophagy,
which may contribute to its anti-leukemic activity by increasing sensitivity to mitochondria-
targeting drugs.[3][4]

Pomalidomide, a third-generation immunomodulatory drug (IMiD), primarily targets the
lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) for degradation.[5][6] The
degradation of these factors has immunomodulatory effects, including T-cell co-stimulation and
anti-proliferative effects in hematological malignancies.[6]

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b15603499?utm_src=pdf-body
https://www.jci.org/articles/view/153514
https://www.researchgate.net/publication/387899425_PROTAC-Mediated_GSPT1_Degradation_Impairs_the_Expression_of_Fusion_Genes_in_Acute_Myeloid_Leukemia
https://www.jci.org/articles/view/153514
https://www.benchchem.com/product/b15603499?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7608331/
https://pubmed.ncbi.nlm.nih.gov/32210356/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7272276/
https://www.researchgate.net/figure/Lenalidomide-and-pomalidomide-induce-the-degradation-of-Aiolos-and-Ikaros-in-T-cells-in-a_fig6_259313895
https://www.researchgate.net/figure/Lenalidomide-and-pomalidomide-induce-the-degradation-of-Aiolos-and-Ikaros-in-T-cells-in-a_fig6_259313895
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603499?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

[CRL4-CRBN E3 Ubiquitin Ligase Complex\
CRBN Modulators
CC-885 — Pomalidomide
binds binds
—— i::::::::::_______:
I I
! I
recruits recruits i li)biquitination Ubiquitination
i Neosubstratis
T A
I
\_ J |

Degridation i Degradation
leads to

Click to download full resolution via product page

Caption: Mechanism of action of CC-885 and Pomalidomide.

Preclinical Efficacy in AML

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b15603499?utm_src=pdf-body-img
https://www.benchchem.com/product/b15603499?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603499?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

CC-885 has demonstrated more potent in vitro anti-proliferative activity in AML cell lines
compared to pomalidomide.

Compound Cell Line Assay Type IC50 Citation
CC-885 THP1 Cell Viability ~50 nM
MDSL Cell Viability ~5nM
Various AML cell ) )
) Cell Proliferation 10nM -1 M [71[8]
lines
) ] Various AML cell ] )
Pomalidomide i Cell Proliferation ~ >10 uM [71[8]
ines

Clinical Data in AML

To date, the clinical development of CC-885 has been hindered by off-target toxicities.[9] A
more selective GSPT1 degrader, CC-90009 (eragidomide), is currently in a Phase 1 clinical trial
for relapsed or refractory AML (NCT02848001).[9][10]

Pomalidomide has been evaluated in a Phase I clinical trial for newly diagnosed AML and high-
risk myelodysplastic syndromes (MDS).

L . Treatment L L
Clinical Trial ID Phase . Key Findings Citation
Regimen
MTD: 4 mg for
21 days. Overall
CR/CRi rate:
_ _ 75% (77% in
Pomalidomide
o ) AML patients).
NCT01655337 I with induction o [51[11]
Significant
chemotherapy ]
decrease in
Aiolos

expressionin T

cells.
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Experimental Protocols
Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic and anti-proliferative effects of CC-885 and pomalidomide
on AML cells.

Protocol (MTT/CellTiter-Glo):

Cell Seeding: AML cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per
well in complete culture medium.[7][12]

Drug Treatment: Cells are treated with a range of concentrations of the test compound (e.g.,
CC-885: 10 nM - 1 uM; pomalidomide: >10 uM) or DMSO as a vehicle control.[7][12]

Incubation: Plates are incubated for 48 to 96 hours at 37°C in a humidified 5% CO2
atmosphere.[7]

Viability Assessment:

o MTT Assay: MTT solution is added to each well and incubated for 4 hours. The formazan
crystals are then dissolved in DMSO, and the absorbance is measured at 570 nm.[12][13]

o CellTiter-Glo (CTG) Assay: CTG reagent is added to each well, and luminescence is
measured to determine the level of ATP, which correlates with the number of viable cells.

[7]

Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and
IC50 values are determined.[12]

Apoptosis Assay (Annexin V/Propidium lodide Staining)

Objective: To quantify the induction of apoptosis in AML cells following treatment.
Protocol:

o Cell Treatment: AML cells are treated with the desired concentrations of the test compound
for a specified duration (e.g., 24-48 hours).[13][14]
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o Cell Harvesting and Washing: Cells are collected by centrifugation and washed twice with
cold phosphate-buffered saline (PBS).[12][14]

 Staining: Cells are resuspended in Annexin V binding buffer, and then Annexin V-FITC and
Propidium lodide (PI) are added. The mixture is incubated in the dark at room temperature
for 15 minutes.[14][15]

o Flow Cytometry: The stained cells are analyzed by flow cytometry. Viable cells are Annexin
V-negative and Pl-negative, early apoptotic cells are Annexin V-positive and Pl-negative, and
late apoptotic/necrotic cells are positive for both stains.[14][15]

Western Blot for Protein Degradation

Objective: To confirm the degradation of target proteins (GSPT1, Ikaros, Aiolos) following drug
treatment.

Protocol:

o Protein Extraction: After drug treatment, cells are lysed in RIPA buffer containing protease
and phosphatase inhibitors.[14]

o Protein Quantification: The protein concentration of the lysates is determined using a BCA
protein assay.[14]

o SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and
transferred to a PVDF membrane.[14]

e Immunoblotting: The membrane is blocked and then incubated with primary antibodies
against the target proteins (e.g., GSPT1, lkaros, Aiolos) and a loading control (e.g., B-actin).
[1][14]

e Detection: The membrane is incubated with an appropriate HRP-conjugated secondary
antibody, and protein bands are visualized using an enhanced chemiluminescence (ECL)
detection system.[1][14]
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Experimental Workflow
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Caption: A typical experimental workflow for comparing the in vitro efficacy of novel
compounds in AML.

Summary and Future Directions

CC-885 demonstrates superior preclinical potency against AML cell lines compared to
pomalidomide, primarily through the degradation of GSPT1. However, its clinical development
has been challenging due to off-target toxicities. Pomalidomide, while less potent in vitro
against AML cell lines, has shown clinical activity in AML patients, likely through its
immunomodulatory effects mediated by the degradation of Ikaros and Aiolos.
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The development of more selective GSPT1 degraders, such as eragidomide (CC-90009), may
offer a more favorable therapeutic window for targeting this pathway in AML. Further research
is warranted to explore the full potential of these CRBN modulators, both as monotherapies
and in combination with other anti-leukemic agents. The distinct mechanisms of action of
GSPT1 degraders and IMiDs like pomalidomide suggest that they may be effective in different
subsets of AML patients or in combination regimens.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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in-aml]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3558144/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3558144/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Quantifying_Pomalidomide_C5_Dovitinib_Induced_Apoptosis.pdf
https://pubmed.ncbi.nlm.nih.gov/27430005/
https://pubmed.ncbi.nlm.nih.gov/27430005/
https://www.benchchem.com/product/b15603499#efficacy-of-cc-885-versus-pomalidomide-in-aml
https://www.benchchem.com/product/b15603499#efficacy-of-cc-885-versus-pomalidomide-in-aml
https://www.benchchem.com/product/b15603499#efficacy-of-cc-885-versus-pomalidomide-in-aml
https://www.benchchem.com/product/b15603499#efficacy-of-cc-885-versus-pomalidomide-in-aml
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15603499?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603499?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

